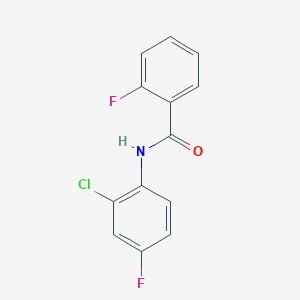

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXPBUWFBQYUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acyl Chloride

The most straightforward method involves reacting 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base to neutralize HCl byproducts:

Reaction Scheme:

$$ \text{2-Fluorobenzoyl chloride} + \text{2-Chloro-4-fluoroaniline} \xrightarrow{\text{Base}} \text{N-(2-Chloro-4-fluorophenyl)-2-fluorobenzamide} $$

Conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or pyridine.

- Temperature : 0–25°C, under inert atmosphere.

This method is efficient but requires stringent control of stoichiometry to avoid diacylation or hydrolysis of the acyl chloride.

Schiemann Reaction for Fluorination

If 2-chloro-4-fluoroaniline is unavailable, it may be synthesized via the Schiemann reaction, as demonstrated in the preparation of 2-chloro-4-fluorotoluene:

Step 1: Diazotization

$$ \text{2-Chloro-4-nitroaniline} + \text{NaNO}_2 + \text{HF} \rightarrow \text{Diazonium salt} $$

Step 2: Thermal Decomposition

$$ \text{Diazonium salt} \xrightarrow{\Delta} \text{2-Chloro-4-fluoroaniline} $$

Optimization Notes:

Nitration and Reduction Sequence

For scenarios requiring in-situ generation of the amine group, a nitration-reduction pathway may be employed:

Step 1: Nitration of 2-Chloro-4-fluorotoluene

$$ \text{2-Chloro-4-fluorotoluene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2-Chloro-4-fluoro-5-nitrotoluene} $$

Step 2: Bromination and Oxidation

As described in CN114507142A, bromination with N-bromosuccinimide (NBS) followed by oxidation with H₂O₂ yields aldehyde intermediates, which can be further functionalized.

Step 3: Reduction of Nitro Group

$$ \text{2-Chloro-4-fluoro-5-nitrotoluene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Chloro-4-fluoro-5-aminotoluene} $$

Critical Parameters and Yield Optimization

Solvent Selection

Temperature Control

Exothermic reactions, such as diazotization, require cooling (0–5°C) to prevent decomposition.

Catalysts and Additives

- 4-Dimethylaminopyridine (DMAP) : Accelerates amide bond formation.

- Iodine : Catalyzes electrophilic aromatic substitution in halogenation steps.

Analytical and Spectroscopic Data

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.66 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

Spectral Characterization

- ¹H NMR : Expected signals at δ 7.8–8.1 (aromatic H), δ 10.2 (amide NH).

- ¹⁹F NMR : Peaks near δ -110 ppm (aryl-F).

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Products: Various substituted benzamides.

Reduction Products: Amines or alcohols.

Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anti-inflammatory Properties : TAK-242 has been investigated for its ability to modulate immune responses by inhibiting TLR4, which plays a crucial role in the inflammatory process. Studies have shown that it can reduce cytokine production in various models of inflammation .

- Anticancer Activity : Research indicates that TAK-242 exhibits significant inhibitory effects on tumor cell lines. For instance, in vitro studies demonstrated an IC50 value that suggests potent anticancer properties. In vivo studies using xenograft models reported a tumor growth inhibition (TGI) of 48.89%, comparable to standard treatments .

-

Biological Research

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, influencing cellular processes critical for disease progression.

- Receptor Binding Studies : TAK-242's interaction with various receptors is under investigation to understand its broader pharmacological effects .

-

Industrial Applications

- Synthesis of Complex Molecules : N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide serves as a building block in the synthesis of pharmaceuticals and agrochemicals, enabling the production of more complex organic molecules .

- Manufacture of Specialty Chemicals : Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Case Studies

-

Study on Anti-inflammatory Effects :

A study highlighted the efficacy of TAK-242 in reducing inflammation in mouse models of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6 cytokines, demonstrating its potential as a therapeutic agent for inflammatory diseases . -

Anticancer Research :

In another investigation, TAK-242 was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that it could induce apoptosis and inhibit cell proliferation effectively, suggesting its potential role as an anticancer drug .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit the activity of certain kinases involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

a) N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structural Features: Fo24 (C₁₃H₈F₃NO) has three fluorine atoms: two on the phenyl ring (2,4-positions) and one on the benzoyl group. Its crystal structure (space group Pn) shows near-planar aromatic rings (interplanar angle: 0.7°) and 1D chains formed by amide-amide hydrogen bonds (N–H···O=C, 3.092 Å) .

- Key Differences :

b) N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Structural Features: Fo23 (C₁₃H₈F₃NO) shares a similar tri-fluorinated backbone but with fluorines at 2,3-positions on the phenyl ring. Its crystal structure (space group Pn) shows a planar amide group (interplanar angle: 23.4°) and intramolecular N–H···F contacts (2.745 Å) .

- Key Differences :

- Substituent Position : The 2,3-difluoro substitution in Fo23 creates distinct electronic effects compared to the 2-chloro-4-fluoro arrangement in the target compound.

- Packing Efficiency : Fo23’s RMSD with Fo24 is 0.02 Å, highlighting subtle conformational variations absent in chloro-containing analogs .

Chlorinated Benzamide Derivatives

a) 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

- Structural Features : This derivative (C₁₂H₇Cl₂FN₂O) replaces the phenyl group with a pyridinyl moiety. The chloropyridine substitution introduces π-stacking interactions absent in purely phenyl-substituted analogs .

- Key Differences :

- Heterocyclic Influence : The pyridine ring alters hydrogen-bonding preferences and solubility compared to phenyl-based systems.

b) N-(2-Chloro-4-fluorophenyl)benzamide

- Structural Features: Lacking the 2-fluoro substituent on the benzoyl group, this compound (C₁₃H₉ClFNO) exhibits reduced planarity and weaker amide-amide interactions due to the absence of fluorine’s electron-withdrawing effects .

Mixed Halogen Derivatives

a) 2-Bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF)

- Key Differences :

- Halogen Interactions : Bromine’s larger atomic radius enhances van der Waals interactions, leading to denser packing compared to fluorine analogs.

Physicochemical and Structural Trends

Hydrogen Bonding and Crystal Packing

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.67 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its lipophilicity and potential biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Binding : The compound may bind to receptors that play critical roles in signaling pathways, influencing physiological responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on tumor cell lines with an IC50 value indicative of its potency.

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively. For example, a study reported a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which achieved a TGI of 48.13% .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzamide derivatives, which also exhibit varying degrees of biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-chloro-4-trifluoromethylphenyl]-2-fluorobenzamide | Contains trifluoromethyl group | Enhanced lipophilicity; potential for increased receptor binding |

| N-[2-chloro-4-nitrophenyl]-2-fluorobenzamide | Nitro group addition | Demonstrated increased cytotoxicity in vitro |

| N-[4-bromo-3-methylphenyl]-2-fluorobenzamide | Bromine substitution | Exhibited different pharmacokinetics |

Case Studies

-

Study on HDAC Inhibition :

A recent study focused on the inhibition of histone deacetylases (HDACs), where this compound was shown to selectively inhibit HDAC3 with an IC50 value significantly lower than other known inhibitors . This selectivity suggests its potential use in treating cancers characterized by aberrant HDAC activity. -

Antimicrobial Properties :

Research has also indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.